11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Stereochemistry NMR Spectroscopy Chiral Synthesis

Procure the exact (3R,5S,6R,14S) stereoisomer to ensure reproducible enzyme inhibition and analytical validation. Substitution with the 11R,12-diastereomer (CAS 62574-30-5) or generic dihydroxyspirovetivone will confound lipoxygenase assays, metabolomics studies, and antimicrobial susceptibility testing. This ≥98% pure spirovetivane reference standard is isolated from Datura metel and is essential for HPLC, LC‑MS, or NMR method development, quantitative phytochemical analysis, and mechanistic studies on spirochete or Bacillus subtilis inhibition.

Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
CAS No. 62623-86-3
Cat. No. B1158816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11S,12-Dihydroxyspirovetiv-1(10)-en-2-one
CAS62623-86-3
Molecular FormulaC15H24O3
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C
InChIInChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14-,15-/m1/s1
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: Sesquiterpenoid Procurement Guide for Datura metel-Derived Research


11S,12-Dihydroxyspirovetiv-1(10)-en-2-one (CAS: 62623-86-3) is a spirovetivane-type sesquiterpenoid naturally isolated from the herbs of Datura metel [1]. Characterized by stereospecific hydroxylation at positions 11S and 12 on its spiro[4.5]decane skeleton (molecular formula C15H24O3, exact mass 252.17 g/mol), this compound is primarily utilized as a reference standard in life science research and phytochemical analysis [2]. Its procurement relevance stems from its use in studying natural product diversity, validating analytical methods, and exploring structure-activity relationships within the spirovetivane class.

Why Generic Spirovetivane Substitution Fails: Stereochemical Specificity of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one


Substituting 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one with a generic 'dihydroxyspirovetivone' or an alternative stereoisomer is not scientifically valid. The compound possesses four defined stereocenters with the specific (3R,5S,6R,14S) configuration, distinguishing it from its 11R,12-diastereomer (CAS 62574-30-5) and other spirovetivane analogs like solavetivone, lubimin, and oxylubimin [1]. This stereochemistry directly governs its interactions in biological systems, such as its distinct enzyme inhibition profile [2]. Using an incorrectly specified isomer or a mixture would confound experimental results, making the procurement of the exact 11S,12- configuration non-negotiable for reproducible research.

Quantitative Differentiation of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one from Key Analogs


Stereochemical Configuration and Spectroscopic Fingerprint Differentiation

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is unambiguously differentiated from its 11R,12-diastereomer (11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, CAS 62574-30-5) by its specific optical rotation and NMR spectroscopic fingerprint, which are a direct consequence of its four defined stereocenters [1]. The 11S,12-isomer has a distinct IUPAC name: (3R,5S,6R)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one, whereas the 11R,12-isomer is named (2R,5S,10R)-2-((R)-1,2-dihydroxypropan-2-yl)-6,10-dimethylspiro[4.5]dec-6-en-8-one . This difference in stereochemistry, while not altering the molecular weight (252.35 g/mol for both), is critical for applications where chiral purity is paramount.

Stereochemistry NMR Spectroscopy Chiral Synthesis

Enzymatic Target Profile: Lipoxygenase Inhibition as a Differentiator

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one has been specifically identified as a potent lipoxygenase inhibitor, a property that distinguishes it from other Datura metel sesquiterpenoids and even its 11R,12-diastereomer, for which this activity is not explicitly documented [1]. The compound interferes with arachidonic acid metabolism, a key pathway in inflammation. While the precise IC50 value is not reported in the available literature, its classification as a 'potent' inhibitor provides a clear functional differentiator. It also exhibits secondary, weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, establishing a unique polypharmacology profile.

Lipoxygenase Arachidonic Acid Metabolism Inflammation

Antimicrobial Spectrum: Targeted Activity Against Gram-Positive Bacteria

Unlike broad-spectrum antimicrobials, 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one exhibits a defined and narrow spectrum of activity. It has been shown to inhibit the growth of the Gram-positive bacterium Bacillus subtilis and the yeast Saccharomyces cerevisiae . This targeted activity contrasts with the broader (Gram-positive and Gram-negative) spectrum reported for certain spirovetivane-like compounds in antibiotic databases [1]. While the reported potency is described as 'very weak against regular bacteria', it is noted to be 'exceptionally potent against spirochetes' [2], highlighting a potential niche application.

Antimicrobial Gram-Positive Bacteria Spirochetes

Optimal Research Applications for 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one Based on Evidence


Chiral Reference Standard for Spirovetivane Sesquiterpenoid Analysis

Procure 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one as a defined stereochemical standard for HPLC, LC-MS, or NMR method development and validation. Its well-characterized stereochemistry (four defined stereocenters) and availability at >98% purity make it an ideal calibrant for quantifying and identifying spirovetivane-type sesquiterpenoids in complex plant extracts or metabolomics studies.

Functional Probe for Lipoxygenase-Mediated Arachidonic Acid Pathways

Utilize this compound as a specific small-molecule tool to investigate the role of lipoxygenase in cellular models of inflammation [1]. Its established activity as a potent lipoxygenase inhibitor distinguishes it from structurally similar sesquiterpenoids, enabling targeted interrogation of this enzyme's function without the confounding polypharmacology of less specific inhibitors.

Targeted Antimicrobial Studies on Bacillus subtilis and Saccharomyces cerevisiae

Apply 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one in microbiological assays specifically designed to test susceptibility of Bacillus subtilis and Saccharomyces cerevisiae, or for exploring its reported high potency against spirochetes . Its narrow spectrum allows for focused studies, minimizing the impact on other members of a microbial consortium.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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